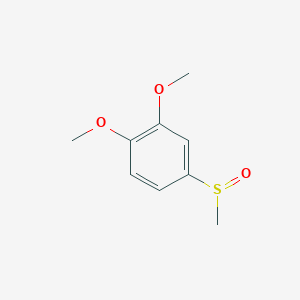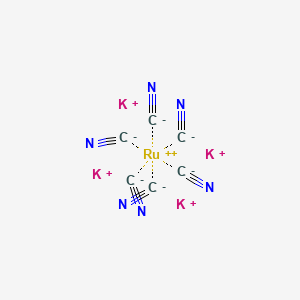
Potassiumhexacyanoruthenate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassiumhexacyanoruthenate(II) is a coordination compound with the formula K₄[Ru(CN)₆]·xH₂O. It is a crystalline solid commonly used as a source of ruthenium in various applications, including electroplating, catalysis, and dyeing in the textile industry . The compound is known for its stability and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassiumhexacyanoruthenate(II) can be synthesized by reacting ruthenium trichloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving ruthenium trichloride in water.
- Adding potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product to obtain Potassiumhexacyanoruthenate(II).
Industrial Production Methods: Industrial production of Potassiumhexacyanoruthenate(II) follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassiumhexacyanoruthenate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other cyanide complexes or phosphine ligands.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes.
Substitution: New coordination compounds with different ligands
Applications De Recherche Scientifique
Potassiumhexacyanoruthenate(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electroplating.
Biology: Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the textile industry as a dye and in the production of solar fuels
Mécanisme D'action
The mechanism of action of Potassiumhexacyanoruthenate(II) involves its ability to coordinate with various substrates and catalyze reactions. The compound’s ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property makes it effective in catalysis and other chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .
Comparaison Avec Des Composés Similaires
Potassiumhexacyanoferrate(II): Similar structure but contains iron instead of ruthenium.
Potassiumhexacyanocobaltate(III): Contains cobalt and has different redox properties.
Potassiumhexacyanonickelate(II): Contains nickel and is used in different industrial applications.
Uniqueness: Potassiumhexacyanoruthenate(II) is unique due to its ruthenium center, which provides distinct redox properties and catalytic abilities. Its stability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C6K4N6Ru |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
tetrapotassium;ruthenium(2+);hexacyanide |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 |
Clé InChI |
FRCBOHAGKUJBHE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


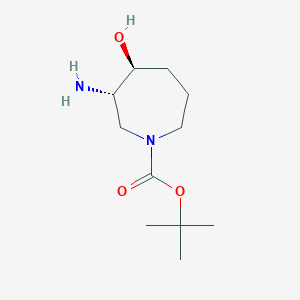
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

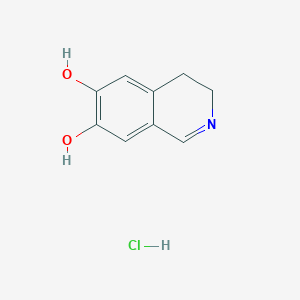
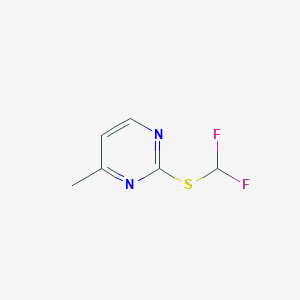
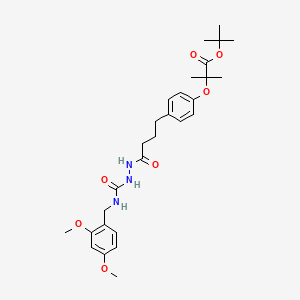
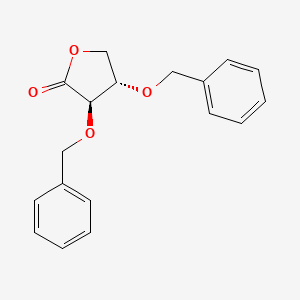
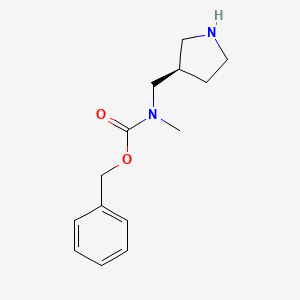
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

